molecular formula C16H16ClNO4S B1622376 Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 356568-71-3

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No. B1622376
M. Wt: 353.8 g/mol
InChI Key: DQCCEHYOCXXDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Usually, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research has shown that derivatives of thiophene carboxylates exhibit significant antimicrobial and antioxidant properties. The study by K. Raghavendra et al. (2016) synthesized compounds that displayed excellent antibacterial and antifungal activities, along with profound antioxidant potential. This underscores the potential utility of thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anticancer Activity

Thiophene compounds have been investigated for their anticancer properties. M. Abdel-Motaal et al. (2020) utilized a thiophene compound as a precursor for synthesizing novel heterocycles that demonstrated potent anticancer activity against the colon HCT-116 human cancer cell line, indicating the potential of these compounds in cancer therapy (Abdel-Motaal et al., 2020).

Tumor Cell Selectivity

The study by Joice Thomas et al. (2017) focused on the development of tumor-selective compounds derived from thiophene, which showed pronounced anti-proliferative activity in specific tumor cell types, demonstrating the potential for targeted cancer therapies (Thomas et al., 2017).

Synthesis of Novel Dyes

Thiophene derivatives have been applied in the synthesis of novel dyes with unique properties. D. W. Rangnekar and R. W. Sabnis (2007) explored the synthesis and fluorescence properties of novel styryl dyes derived from thiophene, indicating applications in materials science and industry (Rangnekar & Sabnis, 2007).

Structural and Molecular Studies

Further research into the structural characteristics of thiophene derivatives has provided insights into their chemical behavior and potential applications. For instance, the structural analysis by M. Kaur et al. (2012) of specific thiophene carboxylate compounds offered detailed insights into their molecular configurations, which could inform future drug design and synthesis strategies (Kaur et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-3-22-16(20)14-12(9-23-15(14)18-13(19)8-17)10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCCEHYOCXXDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364204
Record name Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

CAS RN

356568-71-3
Record name Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.